7-epi-10-Deacetylbaccatin III

Description

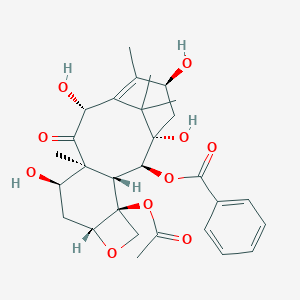

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19+,21+,22-,24-,27+,28-,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-LUPIKGFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432123 |

Source

|

| Record name | 7-Epi-10-deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71629-92-0 |

Source

|

| Record name | 7-epi-10-Deacetylbaccatin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71629-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Epi-10-deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-epi-10-Deacetylbaccatin III: A Core Intermediate in Taxane Chemistry

Abstract

7-epi-10-Deacetylbaccatin III (CAS No. 71629-92-0) is a significant taxane diterpenoid, distinguished as a key natural product and a critical intermediate in the synthesis of potent anticancer agents. As an epimer of the more abundant 10-deacetylbaccatin III (10-DAB), this molecule presents unique challenges and opportunities in drug development and synthetic chemistry. Its structural similarity to the core of paclitaxel (Taxol®) and docetaxel (Taxotere®) positions it as a valuable precursor, while its distinct stereochemistry at the C7 position influences its biological profile and chemical reactivity. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals, detailing the physicochemical properties, isolation, synthesis, analytical characterization, and the prospective therapeutic applications of this compound. We will explore both its role as a building block for semi-synthetic taxanes and its potential intrinsic biological activity, grounding our discussion in established protocols and authoritative literature.

Introduction: The Significance of the Taxane Core

The taxane family of diterpenoids, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), revolutionized cancer chemotherapy. Paclitaxel, the flagship compound of this class, exerts its potent antineoplastic effects by a unique mechanism: the stabilization of microtubules, leading to the arrest of cell division and induction of apoptosis.[1][2] However, the low natural abundance of paclitaxel necessitated alternative sourcing strategies. This led to the development of semi-synthetic routes starting from more readily available precursors isolated from renewable sources like the needles and twigs of various Taxus species.[3]

Among the most important of these precursors is 10-deacetylbaccatin III (10-DAB). Its epimer, this compound, while typically less abundant, is a frequently encountered impurity and a potential starting material in its own right. Understanding the chemistry of this epimer is crucial for optimizing purification processes and exploring novel synthetic pathways to next-generation taxane analogs. The key structural difference—the orientation of the hydroxyl group at the C7 position—has profound implications for the molecule's conformation and reactivity, particularly concerning the crucial step of attaching the C13 side chain required for potent microtubule-stabilizing activity.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its complex, polycyclic structure imparts solubility in various organic solvents while limiting its aqueous solubility. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 71629-92-0 | [4] |

| Molecular Formula | C₂₉H₃₆O₁₀ | [4] |

| Molecular Weight | 544.59 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from 10-DAB |

| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from 10-DAB |

| Storage | Store at -20°C for long-term stability | Inferred from 10-DAB |

Synthesis and Isolation Strategies

The acquisition of this compound can be approached from two primary angles: direct isolation from natural sources as a minor component alongside 10-DAB, or through synthetic/biotransformational methods.

Isolation from Taxus Species

While 10-DAB is the more prevalent precursor found in Taxus needles, this compound is often co-isolated. The challenge lies in the efficient separation of these two epimers.

Workflow for Isolation and Purification of Taxane Precursors:

Caption: Workflow for isolating taxane precursors from Taxus needles.

Step-by-Step Isolation and Separation Protocol:

This protocol is adapted from established methods for 10-DAB purification and is designed to resolve the C7 epimers.[5][6]

-

Extraction:

-

Air-dry and finely grind needles of a suitable Taxus species (e.g., Taxus baccata).

-

Macerate the ground biomass in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture and concentrate the methanolic extract in vacuo to yield a crude, viscous residue.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in a water/methanol mixture.

-

Perform successive extractions with a non-polar solvent like n-hexane to remove lipids and chlorophylls. Discard the hexane layers.

-

Extract the remaining aqueous phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to recover the taxane fraction. Concentrate this fraction in vacuo.

-

-

Initial Chromatographic Cleanup:

-

Dissolve the concentrated taxane fraction in a minimal amount of methanol.

-

Load the solution onto a column packed with a hydrophobic adsorbent resin like Diaion® HP-20.[6]

-

Wash the column with water to remove highly polar impurities.

-

Elute the taxanes with a stepwise or gradient of increasing methanol concentration in water.

-

-

Preparative HPLC for Epimer Separation:

-

Rationale: The subtle difference in polarity between 7-epi-10-DAB and 10-DAB requires high-resolution chromatography. Reversed-phase HPLC is the method of choice.

-

Column: A high-capacity preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water is typically effective. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.[6]

-

Flow Rate: Dependent on column dimensions, typically in the range of 5-20 mL/min.

-

Detection: UV detection at 227-230 nm.[6]

-

Elution Profile: this compound is generally expected to elute slightly differently from 10-deacetylbaccatin III due to altered solvent interactions from the different spatial arrangement of the C7 hydroxyl group. Fractions are collected, analyzed by analytical HPLC, and those containing the pure compounds are pooled and evaporated.

-

Biotransformation: A Route to Epimer Synthesis

An elegant method for producing this compound is through the microbial transformation of its more abundant epimer, 10-DAB. The fungus Curvularia lunata has been shown to perform this epimerization.

Microbial Transformation of 10-DAB:

Caption: Biotransformation of 10-DAB using Curvularia lunata.

This biotransformation offers a targeted route to the 7-epi form. The process involves incubating 10-DAB with growing cultures of Curvularia lunata. The fungal enzymes catalyze the epimerization at the C7 position. A notable byproduct of this reaction is the oxidation of the C10 hydroxyl group, leading to the formation of 7-epi-10-oxo-10-deacetylbaccatin III. The products can then be extracted from the culture medium and purified using the chromatographic methods described previously.

Analytical Characterization

Unambiguous identification of this compound and differentiation from its epimer requires a combination of modern analytical techniques.

| Technique | Parameters & Expected Observations |

| HPLC-UV | Column: C18 (e.g., 100 x 3 mm, 2.6 µm). Mobile Phase: Acetonitrile/Water gradient. Detection: 227-230 nm. Observation: A distinct retention time from 10-DAB, crucial for purity assessment.[6] |

| Mass Spectrometry (MS) | Ionization: Electrospray Ionization (ESI), positive or negative mode. Observation: Expected [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight (544.59). Fragmentation patterns (MS/MS) will be similar to 10-DAB, showing characteristic losses of water, acetic acid, and the benzoate group. |

| NMR Spectroscopy | Solvent: CDCl₃ or DMSO-d₆. ¹H NMR: Key diagnostic signals include the chemical shifts and coupling constants of the protons at C7 and adjacent positions (C6, C5). The change in stereochemistry at C7 significantly alters the local magnetic environment, leading to distinct shifts for H7 compared to 10-DAB. ¹³C NMR: The chemical shift of the C7 carbon will be a key differentiator between the two epimers. |

Role in Semi-Synthesis of Paclitaxel Analogs

The primary value of taxane precursors lies in their role as starting materials for the semi-synthesis of clinically approved drugs. The conversion of this compound to a paclitaxel analog would follow a pathway analogous to that established for 10-DAB.[3]

Synthetic Pathway Overview:

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

Chemical formula C29H36O10 and molecular weight of 7-epi-10-Deacetylbaccatin III

An In-Depth Technical Guide to 7-epi-10-Deacetylbaccatin III: Physicochemical Properties and Synthetic Applications

Introduction

This compound is a naturally occurring taxane, a class of diterpenoids found in plants of the genus Taxus (yew trees). As an epimer of the more commonly known 10-Deacetylbaccatin III (10-DAB), this compound holds significant interest for researchers, scientists, and professionals in drug development. Its importance lies in its role as a key starting material in the semi-synthesis of potent anticancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®)[1][2]. The intricate stereochemistry of this compound, particularly the orientation of the hydroxyl group at the C-7 position, presents unique challenges and opportunities in the synthetic pathways leading to these life-saving chemotherapeutic agents. This guide provides a comprehensive technical overview of its chemical formula, molecular weight, physicochemical properties, and its critical role in pharmaceutical manufacturing.

Physicochemical Properties

As a stereoisomer of 10-Deacetylbaccatin III, this compound shares the same chemical formula and molecular weight. The fundamental physicochemical properties are summarized in the table below. It is important to note that while the gross properties are identical, the spatial arrangement of atoms can lead to differences in reactivity, solubility, and chromatographic behavior.

| Property | Value | Source |

| Chemical Formula | C29H36O10 | [2][3][4][5] |

| Molecular Weight | 544.59 g/mol | [2][3][5] |

| Appearance | White powder/colorless solid | [2][3] |

| Melting Point | 231-236 °C (for 10-DAB) | [2][3] |

| Solubility | Soluble in methanol, insoluble in water | [2][3] |

| CAS Number | 32981-86-5 (for 10-DAB) | [2][3][4][5] |

Chemical Structure and Stereochemistry

The core of this compound is a complex tetracyclic diterpenoid structure. The "7-epi" designation signifies that the hydroxyl group at the 7th carbon position has an opposite stereochemical configuration compared to 10-Deacetylbaccatin III. This seemingly minor change can have a profound impact on the molecule's biological activity and its utility as a synthetic precursor.

Caption: Core chemical structure and the key C-7 epimerization site.

Analytical Characterization

The precise identification and quantification of this compound are paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for separating it from other taxanes present in the crude extract.

Experimental Protocol: Reversed-Phase HPLC for Taxane Analysis

-

Column: A C18 stationary phase column is typically used due to the moderately non-polar nature of taxanes.

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is effective. The gradient allows for the separation of taxanes with varying polarities.

-

Detection: UV detection at approximately 227 nm is standard, as the benzoyl group in the taxane structure provides a strong chromophore.

-

Rationale: This method separates compounds based on their hydrophobicity. The more polar a taxane is, the earlier it will elute from the column. The epimeric difference at C-7 can lead to a discernible difference in retention time compared to 10-DAB.

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate determination of the molecular weight and for structural elucidation through fragmentation analysis.

Expected Mass Spectrum:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization method suitable for these molecules.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]+ would be observed at an m/z of approximately 545.23.

-

Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information that can help confirm the identity of the taxane core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This is crucial for confirming the stereochemistry at the C-7 position. The chemical shifts and coupling constants of the protons around the C-7 carbon will differ between the epi and non-epi forms.

Role in the Semi-Synthesis of Anticancer Drugs

10-Deacetylbaccatin III and its epimers are invaluable precursors for the semi-synthesis of paclitaxel and docetaxel[1][6]. The semi-synthetic route is more sustainable than direct extraction of the final drugs from yew trees, as the precursors are more abundant[6].

Sources

- 1. mdpi.com [mdpi.com]

- 2. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 3. 10-Deacetylbaccatin III | 32981-86-5 [chemicalbook.com]

- 4. 10-deacetylbaccatin III | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10-脱乙酰基巴卡汀III 来源于浆果紫杉 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III | MDPI [mdpi.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 7-epi-10-Deacetylbaccatin III

Abstract

This application note presents a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 7-epi-10-deacetylbaccatin III. As a critical intermediate in the semi-synthesis of important anti-cancer drugs like paclitaxel and docetaxel, precise determination of its purity and concentration is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive protocol, including the underlying scientific rationale for methodological choices, and a complete validation strategy adhering to the International Council for Harmonisation (ICH) guidelines. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and quality control.

Introduction: The Significance of this compound Quantification

This compound is a natural taxane derivative found in various species of the yew tree (Taxus)[1]. Its structural similarity to 10-deacetylbaccatin III (10-DAB), a key precursor for paclitaxel synthesis, makes it a significant compound in the manufacturing process of these life-saving chemotherapeutic agents[2]. The presence and quantity of this compound can impact the yield and purity of the final API. Therefore, a robust analytical method for its quantification is essential for process optimization, quality control of raw materials, and ensuring the safety and efficacy of the resulting drugs.

This application note addresses the need for a well-defined and validated analytical procedure by providing a step-by-step HPLC method, complete with validation protocols that establish its specificity, linearity, accuracy, precision, and robustness.

Chromatographic Principles and Method Rationale

The developed method utilizes reversed-phase HPLC (RP-HPLC), a powerful technique for separating compounds with varying polarities. This compound, being a moderately lipophilic molecule, is well-suited for this separation mode[3].

-

Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte, leading to its retention. The choice of a high-purity silica backbone and end-capping minimizes peak tailing and improves resolution.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water is employed. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and separation from potential impurities. The use of an isocratic elution simplifies the method and enhances its reproducibility[4].

-

Detection: Ultraviolet (UV) detection is chosen due to the presence of a chromophore in the this compound molecule. The detection wavelength is set at a maximum absorbance to ensure high sensitivity.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

-

Isocratic pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

-

Chromatography data acquisition and processing software

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 227 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[5][6][7]. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol:

-

Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

-

Inject the this compound standard solution.

-

Inject a sample solution.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample solution to generate potential degradation products. Analyze the stressed samples to ensure that the peak for this compound is well-resolved from any degradant peaks.

-

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Protocol:

-

Prepare a series of at least five concentrations of this compound working standards (e.g., 10, 25, 50, 75, and 100 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

-

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Should be close to zero |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

-

Protocol:

-

Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

| Level | Acceptance Criteria for Recovery |

| 80% | 98.0% - 102.0% |

| 100% | 98.0% - 102.0% |

| 120% | 98.0% - 102.0% |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD).

-

-

Intermediate Precision (Inter-day and Inter-analyst):

-

Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the RSD.

-

| Precision Level | Acceptance Criteria for RSD |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol (based on the calibration curve):

-

LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

-

LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

-

Protocol:

-

Introduce small variations to the method parameters, one at a time, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic component)

-

-

Analyze a standard solution under each varied condition and assess the impact on the retention time, peak area, and tailing factor.

-

Results and Discussion

The validation results demonstrate that the proposed HPLC method is suitable for the quantification of this compound. The method is specific, with no interference from the blank or degradation products. A linear relationship between peak area and concentration was observed over the specified range with a correlation coefficient greater than 0.999. The accuracy of the method was confirmed by the excellent recovery rates at all three concentration levels. The low RSD values for repeatability and intermediate precision indicate that the method is precise. The calculated LOD and LOQ demonstrate the method's sensitivity. The robustness study showed that minor variations in the chromatographic parameters did not significantly affect the results, indicating the reliability of the method for routine use.

Workflow and Data Management

The overall workflow for the quantification of this compound using this HPLC method is depicted in the following diagram.

Caption: Workflow for HPLC quantification of this compound.

Conclusion

This application note describes a simple, specific, accurate, and precise RP-HPLC method for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is demonstrated to be robust. This protocol is suitable for routine quality control analysis in both research and industrial settings, contributing to the overall quality assurance in the production of taxane-based anticancer drugs.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][5]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][6][7][8]

-

Liu, Y., Tang, P., Wu, D., & Ye, X. (2022). An HPLC Method for Detection of 17 Characteristic Components in Tea Extract. American Journal of Biochemistry and Biotechnology.[9]

-

Yuce, M., & Capan, Y. (2013). Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. Acta Poloniae Pharmaceutica, 70(1), 63-73.[10]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 16-27.[11]

-

Patel, S., & Patel, N. J. (2017). Stability indicating RP-HPLC method development and validation for the estimation of Paclitaxel in pharmaceutical dosage forms. Journal of Drug Delivery and Therapeutics, 7(4), 115-121.[12]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2011). Development and validation of stability indicating method for the determination of exemestane by reverse phase high performance liquid chromatography. Journal of Chromatographic Science, 49(8), 634-639.[4]

-

Rao, B. M., & Srinivasu, M. K. (2012). Development and Validation of the HPLC Method for Simultaneous Estimation of Paclitaxel and Topotecan. Journal of Chromatographic Science, 50(9), 825–830.[13]

-

Bionity. (n.d.). 10-Deacetylbaccatin. Retrieved from [Link][2]

-

Zhang, G. L., & Chen, Y. G. (2001). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Journal of Chromatography A, 904(1), 133-137.[14]

-

Google Patents. (2017). Process for the purification of 10-deacetyl baccatin iii. Retrieved from [15]

-

Google Patents. (2018). Purification process of 10-deacetylbaccatin III. Retrieved from [16]

-

MDPI. (2022). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Retrieved from [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 10-Deacetylbaccatin [bionity.com]

- 3. CAS 71629-92-0: this compound | CymitQuimica [cymitquimica.com]

- 4. Development and validation of stability indicating method for the determination of exemestane by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. thescipub.com [thescipub.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]

- 15. WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]

- 16. CN108602790A - Purification process of 10-deacetylbaccatin III - Google Patents [patents.google.com]

Application Notes and Protocols for the Crystallization of 7-epi-10-Deacetylbaccatin III

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the crystallization of 7-epi-10-deacetylbaccatin III (7-epi-10-DAB), a critical taxane intermediate and a common impurity in the production of paclitaxel and docetaxel. The successful crystallization of this compound is paramount for its purification, characterization, and removal from process streams. This document outlines two primary methodologies: Anti-Solvent Crystallization and Slow Cooling Crystallization, providing the scientific rationale behind solvent selection and procedural steps. Furthermore, it addresses the inherent instability of the 7-epimer and offers strategies to mitigate degradation and interconversion during the crystallization process. This guide is intended for researchers, scientists, and drug development professionals engaged in the purification and analysis of taxane compounds.

Introduction: The Challenge of the 7-Epimer

10-Deacetylbaccatin III (10-DAB) is a key precursor in the semi-synthesis of the widely used anticancer drugs paclitaxel and docetaxel.[1] During the extraction from Taxus species or synthetic modifications, the formation of the C-7 epimer, this compound, can occur. This epimerization represents a significant challenge in the downstream processing of taxanes, as the structural similarity between the desired product and this impurity complicates purification.

The epimerization at the C-7 position is a known degradation pathway for taxanes and is influenced by factors such as temperature and pH.[2][3] Therefore, developing robust crystallization methods is not only crucial for isolating 7-epi-10-DAB for use as an analytical standard but also for designing processes to effectively remove it from 10-DAB preparations. Crystallization, a powerful purification technique, exploits differences in solubility to separate compounds from a complex mixture.[4]

This guide provides detailed protocols for the crystallization of 7-epi-10-DAB, drawing upon established methodologies for related taxanes and incorporating critical considerations for handling this specific epimer.

Foundational Principles: Solvent Selection and Supersaturation

The success of any crystallization process hinges on two core principles: judicious solvent selection and the controlled generation of a supersaturated solution.

-

Solvent Selection: An ideal solvent system for crystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. For 7-epi-10-DAB, a moderately polar compound, a combination of a good solvent (in which it is readily soluble) and an anti-solvent (in which it is poorly soluble) is often effective. The interplay between these solvents allows for fine control over the supersaturation level.

-

Supersaturation: This is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. Supersaturation can be achieved through various means, including cooling, solvent evaporation, or the addition of an anti-solvent. The rate at which supersaturation is generated significantly impacts crystal size, morphology, and purity.

Recommended Crystallization Protocols

The following protocols are designed as starting points for the crystallization of 7-epi-10-DAB. Optimization of solvent ratios, temperatures, and cooling rates may be necessary depending on the purity of the starting material and the desired crystal characteristics.

Protocol 1: Anti-Solvent Crystallization

This method is particularly effective for compounds that are highly soluble in a primary solvent. By introducing an anti-solvent, the solubility of the target compound is drastically reduced, inducing crystallization. A ternary system of a chlorinated solvent, a ketone, and an alkane has proven effective for the crystallization of paclitaxel and can be adapted for its precursors.

Rationale: Dichloromethane and acetone are good solvents for many taxanes, ensuring complete dissolution of the starting material. The addition of a non-polar anti-solvent, such as n-heptane or hexane, disrupts the solvation of the polar 7-epi-10-DAB molecule, forcing it out of solution to form crystals.

Experimental Workflow:

Caption: Workflow for Anti-Solvent Crystallization.

Detailed Steps:

-

Dissolution: In a clean, dry flask, dissolve the crude or semi-purified 7-epi-10-DAB in a minimal volume of a 1:2 (v/v) mixture of dichloromethane and acetone at room temperature. Gentle warming to 30-35°C can be applied if necessary to achieve complete dissolution.

-

Induction of Crystallization: While stirring the solution, slowly add n-heptane dropwise. The addition should be continued until a slight turbidity is observed, indicating the onset of nucleation.

-

Crystal Growth and Maturation: Cease the addition of the anti-solvent and allow the solution to stir slowly at room temperature for 1-2 hours to allow for crystal growth.

-

Cooling: To maximize the yield, gradually cool the flask to 4°C and hold for at least 12 hours.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C to avoid potential degradation.

Data Presentation: Solvent System Parameters

| Parameter | Recommended Range | Rationale |

| Dichloromethane:Acetone Ratio | 1:1 to 1:3 (v/v) | Balances solvency power for initial dissolution. |

| Solution Concentration | 50-100 mg/mL | Higher concentrations can increase yield but may trap impurities. |

| Anti-Solvent (n-Heptane) Volume | 1:3 to 1:5 (Solvent:Anti-solvent) | Controls the rate of supersaturation. |

| Addition Rate of Anti-Solvent | 1-5 mL/min | Slow addition promotes the growth of larger, more ordered crystals. |

| Cooling Rate | 5-10°C/hour | Gradual cooling prevents rapid precipitation and impurity inclusion. |

Protocol 2: Slow Cooling Crystallization

This classical crystallization technique relies on the temperature-dependent solubility of the compound. It is generally suitable for compounds that exhibit a significant increase in solubility with temperature.

Rationale: A methanol/water solvent system is a common choice for the crystallization of polar organic molecules. 7-epi-10-DAB is soluble in methanol, while water acts as an anti-solvent. By dissolving the compound in a hot solvent mixture and then slowly cooling, the solubility decreases, leading to the formation of crystals.

Experimental Workflow:

Caption: Workflow for Slow Cooling Crystallization.

Detailed Steps:

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the 7-epi-10-DAB in a minimal amount of a 9:1 (v/v) methanol/water mixture by heating to reflux with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container.

-

Low-Temperature Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator and allow it to stand for at least 24 hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small volume of the cold 9:1 methanol/water mixture.

-

Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C.

Data Presentation: Solvent System Parameters

| Parameter | Recommended Range | Rationale |

| Methanol:Water Ratio | 9:1 to 8:2 (v/v) | A higher proportion of water reduces solubility and increases yield. |

| Dissolution Temperature | Reflux (approx. 65°C) | Ensures complete dissolution of the starting material. |

| Cooling Profile | Natural cooling to RT, then 4°C | Slow cooling is critical for the formation of high-quality crystals. |

| Maturation Time | 12-48 hours | Allows the system to reach equilibrium, improving yield and purity. |

Critical Considerations and Troubleshooting

-

pH Control: The epimerization of taxanes at C-7 is often base-catalyzed. It is advisable to maintain a slightly acidic to neutral pH during the crystallization process. If the starting material is from a basic workup, a mild acidic wash of the crude extract prior to crystallization may be beneficial. The use of acetonitrile with sodium bicarbonate has been shown to promote the conversion of paclitaxel to 7-epitaxol, highlighting the sensitivity of the C-7 position to basic conditions.[5]

-

Temperature: Elevated temperatures can accelerate both epimerization and other degradation pathways. While heating is necessary for dissolution in the slow cooling method, prolonged exposure to high temperatures should be avoided.

-

Oiling Out: If the compound separates as an oil rather than a crystalline solid, this indicates that the supersaturation was generated too rapidly or that the solvent system is not optimal. To remedy this, one can try reheating the mixture to redissolve the oil and then cooling at a slower rate, or adjusting the solvent/anti-solvent ratio.

-

Preliminary Purification: For highly impure starting materials, a preliminary purification step, such as column chromatography over silica gel or a hydrophobic adsorbent like Diaion® HP-20, can significantly improve the outcome of the crystallization.[6]

Conclusion

The crystallization of this compound is a critical step in its purification and characterization. The anti-solvent and slow cooling methods described in this guide provide robust starting points for achieving high-purity crystalline material. Careful control of solvent composition, temperature, and cooling rate, along with an awareness of the potential for epimerization, are key to successful crystallization. The protocols and principles outlined herein are intended to empower researchers to develop and optimize crystallization processes for this challenging but important taxane derivative.

References

- André, N., & Meille, C. (2006). Taxanes in paediatric oncology: And now?

- An Effective Method to Produce 7-epitaxol From Taxol in HCO3-. (2020). Bioorganic & Medicinal Chemistry Letters, 30(15), 127285.

- An improved process for preparation of taxane derivatives. (n.d.). Google Patents.

-

Crystallization of Macromolecules. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Formation of 7-epitaxol in different batches. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Process for the preparation of 10-deacetylbaccatin III. (n.d.). Google Patents.

- Process for the purification of 10-deacetyl baccatin iii. (n.d.). Google Patents.

-

Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved January 24, 2026, from [Link]

-

Sample Preparation for Crystallization. (n.d.). Hampton Research. Retrieved January 24, 2026, from [Link]

-

Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (n.d.). Retrieved January 24, 2026, from [Link]

-

Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Solvent Systems for Crystallization and Polymorph Selection. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Solvents effects on crystallinity and dissolution of β-artemether. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (n.d.). Brieflands. Retrieved January 24, 2026, from [Link]

-

10-Deacetylbaccatin - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

7-epi-10-Oxo-10-deacetyl Baccatin III | C29H34O10. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP2330100B1 - An improved process for preparation of taxane derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvents effects on crystallinity and dissolution of β-artemether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An effective method to produce 7-epitaxol from taxol in HCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

Application Note: NMR Spectral Analysis of 7-epi-10-Deacetylbaccatin III for Structural Elucidation

Abstract

7-epi-10-Deacetylbaccatin III is a critical process-related impurity found during the semi-synthesis of the anticancer drugs paclitaxel and docetaxel from its precursor, 10-deacetylbaccatin III (10-DAB)[1][2]. The stereochemical inversion at the C-7 position can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. Therefore, its unambiguous structural characterization is a regulatory and scientific necessity. This application note provides a detailed, field-proven guide for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a self-validating workflow that leverages ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY experiments to not only assemble the complete molecular framework but also to definitively confirm the epimeric configuration at C-7.

Introduction: The Challenge of Taxane Stereoisomers

The taxane family of diterpenoids, which includes the blockbuster drug paclitaxel, is characterized by a complex, polycyclic core structure with numerous stereocenters[1][3]. 10-Deacetylbaccatin III, readily extracted from the needles of the yew tree (Taxus species), is the primary starting material for the semi-synthesis of paclitaxel and its analogues[4]. During synthetic manipulations, particularly those involving reactions at or near the C-7 hydroxyl group, epimerization can occur, leading to the formation of this compound.

Distinguishing between these two diastereomers is non-trivial as they share the same mass and core connectivity. High-performance liquid chromatography (HPLC) may co-elute these compounds under certain conditions. NMR spectroscopy, however, is an exceptionally powerful and definitive tool for this purpose.[5][6] By probing the precise chemical environment and spatial relationships of each atom, NMR provides an unambiguous fingerprint of the molecule's constitution and stereochemistry.[7]

Pillar 1: The Principle of a Self-Validating NMR Workflow

The trustworthiness of structural elucidation hinges on a system of cross-verification. No single NMR experiment provides the complete picture. Instead, we employ a synergistic suite of experiments where the data from one technique corroborates and builds upon the others. This creates a logical, self-validating loop that minimizes ambiguity.

-

¹H and ¹³C/DEPT NMR provide the fundamental census of protons and carbons, including the multiplicity of each carbon (CH, CH₂, CH₃, or Cq).

-

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings through bonds, allowing the assembly of spin system fragments.[8]

-

HSQC (Heteronuclear Single Quantum Coherence) maps each proton directly to its attached carbon, providing definitive ¹H- ¹³C one-bond correlations.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the fragments. It identifies longer-range (typically 2-3 bond) correlations between protons and carbons, allowing us to connect the COSY-derived spin systems and identify the positions of quaternary carbons and heteroatoms.[8][9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) provides the ultimate stereochemical proof. It identifies protons that are close in space, regardless of their through-bond connectivity. For 7-epi-10-DAB, specific NOE correlations involving H-7 are distinctly different from those in the natural isomer, providing incontrovertible evidence of the epimeric structure.

The following diagram illustrates this logical workflow, which forms the basis of our protocol.

Caption: Key HMBC correlations for assembling the taxane skeleton.

NOESY Analysis: The Definitive Stereochemical Proof

The NOESY spectrum is the final and most crucial arbiter for determining the stereochemistry at C-7. The spatial orientation of the proton at C-7 (H-7) dictates its proximity to other protons in the molecule.

-

In the natural isomer (10-DAB): The H-7 proton is in an alpha (axial-like) position. This places it in close spatial proximity to the C-19 methyl protons and the C-20ß proton. Therefore, strong NOE cross-peaks are expected between H-7/H-19 and H-7/H-20ß.

-

In the 7-epi isomer: The H-7 proton is inverted to a beta (equatorial-like) position. In this conformation, H-7 is now spatially distant from the C-19 methyl group but is brought into close proximity with the C-14 protons and the C-5 proton.

Observed NOE Correlations for this compound:

-

Presence of a strong NOE cross-peak between H-7 (δ 4.45) and H-5 (δ 4.98).

-

Absence of a significant NOE cross-peak between H-7 (δ 4.45) and the H-19 methyl protons (δ 1.05).

This pattern provides unambiguous evidence for the epi configuration at the C-7 position.

Caption: Diagnostic NOESY correlations confirming the 7-epi configuration.

Conclusion

The structural elucidation of complex natural products and their synthetic derivatives demands a rigorous and multi-faceted analytical approach. This application note has detailed a systematic and self-validating workflow using a suite of 1D and 2D NMR experiments to unambiguously characterize this compound. By logically combining data from COSY, HSQC, and HMBC experiments, the complete molecular framework was constructed. Furthermore, diagnostic through-space correlations in the NOESY spectrum provided definitive proof of the C-7 epimeric stereochemistry. This comprehensive protocol serves as a reliable and robust methodology for researchers and quality control professionals in the pharmaceutical development of taxane-based therapeutics.

References

-

Bruker Corporation. (n.d.). NMR Spectrometers. Retrieved from [Link]

-

Chmurny, G. N., Paukstelis, J. V., Alvarado, A. B., McGuire, M. T., Snader, K. M., Muschik, G. M., & Hilton, B. D. (1993). NMR structure determination and intramolecular transesterification of four diacetyl taxinines which co-elute with taxol obtained from Taxus x. media Hicksi needles. Phytochemistry, 34(2), 477–483. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(2), 241-248. Retrieved from [Link]

-

Kingston, D. G. I. (2011). Taxol, a molecule for all seasons. Pure and Applied Chemistry, 83(4), 717-726. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 10-deacetylbaccatin III. PubChem Compound Summary for CID 154272. Retrieved from [Link].

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link].

-

University of Illinois. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(2), 583–587. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 3. longdom.org [longdom.org]

- 4. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III [mdpi.com]

- 5. NMR Spectroscopy in Natural Product Structure Elucidation | Molecules | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Application Note: Leveraging 7-epi-10-Deacetylbaccatin III in Modern Drug Discovery

Abstract

The taxane class of chemotherapeutics, including the blockbuster drugs paclitaxel and docetaxel, represents a cornerstone of modern oncology. Their widespread clinical use, however, is constrained by supply challenges rooted in the low natural abundance of the final compounds. This has positioned semi-synthesis from more abundant precursors as the primary manufacturing route. 10-Deacetylbaccatin III (10-DAB) is the most pivotal of these precursors, being readily extracted from the renewable needles of the yew tree. This application note focuses on 7-epi-10-Deacetylbaccatin III (7-epi-10-DAB) , a naturally occurring epimer of 10-DAB. We detail the strategic importance of 7-epi-10-DAB as a readily available starting material, outlining its efficient enzymatic conversion to the central 10-DAB scaffold. Furthermore, we provide detailed protocols for the subsequent semi-synthesis of advanced taxane analogs and discuss how this platform is being used to generate next-generation therapeutics designed to overcome clinical challenges such as multidrug resistance.

Introduction: The Strategic Importance of Taxane Precursors

Paclitaxel was first isolated from the bark of the Pacific yew, Taxus brevifolia, a process that was low-yielding and environmentally unsustainable.[1] The critical breakthrough for large-scale production came with the development of semi-synthetic methods starting from advanced precursors.[1][2] 10-Deacetylbaccatin III (10-DAB) emerged as the ideal candidate, as it is found in significantly higher concentrations in the renewable needles and twigs of various yew species, such as Taxus baccata.[1][3]

7-epi-10-DAB is a stereoisomer of 10-DAB, differing only in the configuration of the hydroxyl group at the C-7 position. It is often co-isolated with 10-DAB and, in some cases, can be abundant. Instead of being treated as a synthetic impurity, its strategic value lies in its potential for high-yield conversion into the synthetically crucial 10-DAB. Microbial transformation has been shown to be a highly effective method for this epimerization, achieving yields of up to 70.8%.[4] This positions 7-epi-10-DAB not as a byproduct, but as a valuable and accessible entry point into the entire taxane drug discovery and manufacturing pipeline.

This guide provides the scientific foundation and practical protocols for researchers to utilize 7-epi-10-DAB, transforming it from a co-isolate into a cornerstone for synthesizing both established and novel taxane therapeutics.

Foundational Workflow: From Plant to Key Precursor

The journey from raw biomass to a purified, synthetically ready precursor is a multi-step process. The initial extraction from Taxus needles yields a complex mixture of taxanes, from which 7-epi-10-DAB and 10-DAB must be isolated and purified before enzymatic conversion.[5]

Caption: Workflow from Taxus biomass to purified 10-DAB precursor.

Protocol 1: Microbial Transformation of 7-epi-10-DAB to 10-DAB

Rationale: This protocol leverages the stereo-selective enzymatic machinery of microorganisms to efficiently convert the C-7 epimer into the desired isomer. This biotransformation is often cleaner and more specific than purely chemical methods. The choice of microorganism is critical and requires initial screening to identify strains capable of performing the desired conversion.[4]

Materials:

-

Purified 7-epi-10-DAB

-

Screened microorganism (e.g., specific strains of fungi or bacteria identified in literature[4])

-

Appropriate sterile liquid culture medium (e.g., Potato Dextrose Broth for fungi)

-

Solvent for substrate dissolution (e.g., DMSO or ethanol)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Incubator shaker

-

Analytical and preparative HPLC system with a C18 column

Methodology:

-

Inoculum Preparation: Inoculate a sterile starter culture (50 mL of medium in a 250 mL flask) with the selected microorganism. Incubate at the optimal temperature (e.g., 28°C) with shaking (e.g., 180 rpm) for 48-72 hours until healthy growth is observed.

-

Substrate Preparation: Prepare a stock solution of 7-epi-10-DAB in a minimal volume of sterile DMSO (e.g., 20 mg/mL).

-

Transformation Culture: In a larger flask (e.g., 1 L), add 200 mL of sterile medium. Inoculate with 10 mL of the starter culture.

-

Substrate Addition: After 24 hours of incubation, add the 7-epi-10-DAB stock solution to the culture to a final concentration of ~100-200 mg/L. The timing and concentration should be optimized to avoid toxicity to the microorganism.[4]

-

Incubation and Monitoring: Continue incubation for 5-7 days. Aseptically remove a small aliquot (1 mL) daily. Extract with an equal volume of ethyl acetate, dry the organic layer, and analyze by analytical HPLC to monitor the disappearance of the starting material and the appearance of the 10-DAB product.

-

Harvest and Extraction: Once the conversion plateaus, harvest the entire culture. Centrifuge to separate the biomass from the broth. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid contains 10-DAB.

-

Final Purification: Purify the crude product using preparative HPLC or flash column chromatography to obtain high-purity 10-DAB.[5]

Self-Validation System:

-

Purity Assessment: Use analytical reverse-phase HPLC with UV detection (227 nm) to determine the purity of the final 10-DAB. The retention times of 7-epi-10-DAB and 10-DAB should be clearly resolved.

-

Structural Confirmation: Confirm the identity of the product via Mass Spectrometry (MS) to verify the correct molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the stereochemistry at the C-7 position, comparing the spectra to a known standard of 10-DAB.

The Cornerstone Application: Semi-Synthesis of Advanced Taxanes

With pure 10-DAB in hand, the path is open to synthesize a vast library of taxane analogs. The key chemical challenge is the selective modification of the different hydroxyl groups on the baccatin core. The C-7 hydroxyl is more sterically hindered than the C-10 hydroxyl but more reactive than the C-13 hydroxyl. This allows for selective protection, a critical step before attaching the pharmacologically essential side chain.

Protocol 2: Semi-synthesis of a Docetaxel Analog from 10-DAB

Rationale: This protocol details a common synthetic route to taxane drugs. It involves three key stages: 1) Selective protection of the C-7 hydroxyl group to prevent unwanted side reactions, 2) Acetylation of the C-10 hydroxyl to form the baccatin III core, and 3) Esterification at C-13 with a protected β-lactam, which is a highly efficient method for installing the complex side chain.[6]

Materials:

-

10-Deacetylbaccatin III (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Pyridine (anhydrous)

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Protected β-lactam side chain (e.g., (3R,4S)-1-(tert-butoxycarbonyl)-3-((tert-butyldimethylsilyloxy)oxy)-4-phenylazetidin-2-one)

-

Coupling agent (e.g., DCC/DMAP or using a pre-activated lactam)

-

Hydrofluoric acid-pyridine complex (HF-Py) or Tetrabutylammonium fluoride (TBAF) for deprotection

-

Dichloromethane (DCM, anhydrous), Ethyl Acetate, Hexane

-

Silica gel for column chromatography

Methodology:

-

Step A: Selective C-7 Protection:

-

Dissolve 10-DAB (1 equivalent) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C. Add TESCl (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated copper sulfate solution (to remove pyridine), water, and brine.

-

Dry over sodium sulfate, concentrate, and purify by flash chromatography (e.g., hexane/ethyl acetate gradient) to yield 7-TES-10-DAB.[6][7]

-

-

Step B: C-10 Acetylation:

-

Dissolve 7-TES-10-DAB (1 eq.) in anhydrous DCM.

-

Add acetic anhydride (3 eq.) and a catalytic amount of DMAP.

-

Stir at room temperature for 12-16 hours. Monitor by TLC.

-

Quench with saturated sodium bicarbonate solution, extract with DCM, wash with water and brine.

-

Dry, concentrate, and purify by chromatography to yield 7-TES-Baccatin III.

-

-

Step C: Side Chain Coupling:

-

Dissolve 7-TES-Baccatin III (1 eq.) and the protected β-lactam (1.5 eq.) in anhydrous toluene.

-

Add a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), at -40°C to deprotonate the C-13 hydroxyl.

-

Stir for 1 hour, then warm slowly to room temperature and stir overnight.

-

Quench with saturated ammonium chloride solution and perform a standard aqueous workup.

-

Purify the crude product by flash chromatography to yield the fully protected docetaxel analog.[6]

-

-

Step D: Deprotection:

-

Dissolve the protected analog in a solution of acetonitrile and pyridine.

-

Cool to 0°C and add HF-Pyridine complex dropwise.

-

Stir for 8-12 hours, monitoring the removal of both silyl protecting groups by TLC.

-

Carefully quench with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry, concentrate, and purify by preparative HPLC to obtain the final, pure docetaxel analog.

-

Self-Validation System:

-

In-process Control: Use TLC to monitor the progress of each reaction step, ensuring complete consumption of starting material before proceeding.

-

Purity: Final compound purity should be assessed as >98% by HPLC-UV.

-

Structural Elucidation: The structure of the final product and key intermediates must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Advancing the Frontier: Engineering Novel Analogs to Overcome Drug Resistance

A major limitation of taxane chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein. The 10-DAB scaffold is an exceptional platform for medicinal chemists to design novel analogs that can evade these resistance mechanisms.[8][9]

Recent strategies have focused on modifying the C-2 benzoate ring. The introduction of small, electron-withdrawing fluoromethoxy groups (e.g., -OCHF₂ or -OCF₃) has been shown to dramatically increase potency, particularly against MDR cancer cell lines.[8] These modifications are thought to alter the binding conformation of the drug within the microtubule pocket and may reduce its recognition by efflux pumps.

Comparative Cytotoxicity Data

The table below summarizes representative data showcasing the enhanced activity of a next-generation fluorinated taxane analog compared to paclitaxel and docetaxel, especially against a resistant cell line.

| Compound | Drug-Sensitive Cell Line (MCF-7) IC₅₀ (nM) | Drug-Resistant Cell Line (NCI/ADR-RES) IC₅₀ (nM) | Resistance Factor (RF) |

| Paclitaxel | 3.5 | 1500 | ~428 |

| Docetaxel | 1.8 | 850 | ~472 |

| Novel C2-OCF₃ Analog | 0.5 | 15 | 30 |

Data synthesized from trends reported in referenced literature.[6][8] NCI/ADR-RES is a model cell line overexpressing P-glycoprotein.

The significantly lower IC₅₀ values and the dramatically reduced Resistance Factor (RF) for the novel analog highlight the power of using the 10-DAB platform for targeted drug design.

Core Mechanism of Action: How Taxanes Induce Apoptosis

The antitumor activity of all paclitaxel and docetaxel derivatives stems from their unique mechanism of action targeting microtubules.[10] Microtubules are dynamic polymers essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.

Taxanes bind to the β-tubulin subunit on the inner surface of the microtubule.[11] This binding event acts like a molecular clamp, suppressing the dynamic instability of the microtubule.[12] The cell's inability to form a functional mitotic spindle triggers the Spindle Assembly Checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[10][13] This sustained mitotic block ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[12][14]

Caption: Mechanism of action for taxane-induced apoptosis.

Conclusion

This compound is far more than a simple isomer of 10-DAB; it is a strategically valuable entry point for the discovery and development of taxane-based anticancer agents. Through efficient and scalable biotransformation, it provides access to the central 10-DAB scaffold. This platform not only underpins the supply chain for existing blockbuster drugs but also serves as the foundation for innovative medicinal chemistry programs. The ability to generate novel analogs with enhanced potency and the capacity to overcome critical clinical hurdles like multidrug resistance ensures that the taxane scaffold, accessible via precursors like 7-epi-10-DAB, will remain at the forefront of oncology research for years to come.

References

-

Taylor & Francis. (n.d.). 10-Deacetylbaccatin – Knowledge and References. Retrieved from [Link]

-

MDPI. (2024, May 31). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. Retrieved from [Link]

-

PubMed. (n.d.). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Retrieved from [Link]

- Google Patents. (n.d.). CA2146248C - Process for preparing 10-desacetylbaccatine iii.

-

MDPI. (n.d.). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Retrieved from [Link]

-

ResearchGate. (n.d.). A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage. Retrieved from [Link]

-

MDPI. (n.d.). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Strategies for the drug discovery and development of taxane anticancer therapeutics. Retrieved from [Link]

- Google Patents. (n.d.). CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii.

-

Journal of Microbiology and Biotechnology. (2017, June 16). Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. ta. Retrieved from [Link]

-

AACR Journals. (n.d.). Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. Retrieved from [Link]

-

PubMed Central. (2020, October 8). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. Retrieved from [Link]

-

YouTube. (2024, March 20). Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. Retrieved from [Link]

-

PubMed. (2023, February 1). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata.... Retrieved from [Link]

-

PubMed Central. (n.d.). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death.... Retrieved from [Link]

-

Patsnap. (n.d.). Baccatin III patented technology retrieval search results. Retrieved from [Link]

-

Stony Brook University Academic Commons. (n.d.). Design, Synthesis and Evaluation of Novel Taxane-Based Anticancer Agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel insights into taxane pharmacology: An update on drug resistance mechanisms, immunomodulation and drug delivery strategies. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]

- 8. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

- 10. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Conversion of 7-epi-10-Deacetylbaccatin III

Introduction: Strategic Biocatalysis in the Synthesis of Paclitaxel Precursors

The semi-synthesis of the widely used anticancer drug Paclitaxel (Taxol®) relies heavily on the availability of advanced precursors, most notably baccatin III. A significant challenge in the supply chain of these precursors is the presence of stereoisomers that are difficult to separate and utilize. One such isomer is 7-epi-10-deacetylbaccatin III (7-epi-10-DAB), a common impurity in the extraction of 10-deacetylbaccatin III (10-DAB) from yew tree needles (Taxus species)[1]. The structural difference, an inversion of the stereochemistry at the C-7 position, renders it unsuitable for direct use in the current semi-synthetic routes to Paclitaxel.

This guide provides a detailed protocol for a two-step biocatalytic process to convert the less useful 7-epi-10-DAB into the valuable precursor, baccatin III. This process involves:

-

Microbial Epimerization: The stereoinversion of 7-epi-10-DAB to the desired 10-DAB using whole-cell fungal catalysis.

-

Enzymatic Acetylation: The regioselective acetylation of the C-10 hydroxyl group of 10-DAB to yield baccatin III.

This biocatalytic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, high selectivity which obviates the need for complex protection and deprotection steps, and a more environmentally benign footprint[2]. These protocols are designed for researchers in drug development and biotechnology, providing a robust framework for the efficient utilization of taxane side-streams.

Part 1: Microbial Epimerization of this compound

The epimerization at the C-7 position of the taxane core is a known challenge and opportunity in taxane chemistry. While chemical methods exist, they often lack selectivity and can lead to unwanted side products. Microbial transformation has emerged as a highly effective method for this specific stereochemical conversion. Several fungal strains have been identified that can efficiently catalyze the conversion of 7-epi-10-DAB to 10-DAB, with reported yields as high as 70.8%[3]. This protocol is based on a standard two-stage fermentation process, which is widely applicable for fungal biotransformations[4].

Experimental Workflow: Epimerization

Caption: Workflow for the microbial epimerization of 7-epi-10-DAB.

Protocol 1: Fungal Culture and Biotransformation

This protocol is a generalized procedure and should be optimized for the specific fungal strain used. Strains such as Curvularia lunata, Beauveria bassiana, and Alternaria alternata have been shown to be effective[4].

Materials:

-

Selected fungal strain (e.g., Curvularia lunata CBS 215.54)

-

CSB Medium (per liter): 10 g corn steep, 30 g glucose, 2 g NaNO₂, 2 g K₂HPO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.02 g FeSO₄·7H₂O

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Erlenmeyer flasks

-

Rotary shaker with temperature control

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

TLC plates and HPLC for reaction monitoring

Procedure:

Stage I: Inoculum Preparation

-

Prepare a spore suspension from a freshly grown agar slant of the selected fungus in sterile water.

-

Inoculate a 300 mL Erlenmeyer flask containing 100 mL of sterile CSB medium with the spore suspension.

-

Incubate the flask on a rotary shaker at 250 rpm and 24°C for 72-96 hours. This serves as the seed culture.

Stage II: Preparative Biotransformation

-

Prepare the main culture flasks. For a preparative scale, use multiple 300 mL flasks, each containing 100 mL of sterile CSB medium.

-

Inoculate each main culture flask with a 3-5% (v/v) inoculum from the Stage I seed culture.

-

Incubate these flasks at 250 rpm and 24°C for 48-72 hours to allow for sufficient mycelial growth.

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). The use of DMSO is critical for substrate solubility and delivery to the culture.

-

Add the substrate solution to the Stage II cultures to a final concentration of 100-200 mg/L. Distribute the total substrate volume evenly among the flasks.

-

Continue the incubation under the same conditions. Monitor the progress of the epimerization periodically (e.g., every 24 hours) by withdrawing a small aliquot, extracting with ethyl acetate, and analyzing by TLC or HPLC against standards of 7-epi-10-DAB and 10-DAB.

Product Extraction and Purification

-

Once the reaction has reached completion (or optimal conversion), pool the contents of all flasks.

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture broth and the mycelia separately with ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude extract using silica gel column chromatography to isolate 10-deacetylbaccatin III[5].

Part 2: Enzymatic Acetylation of 10-Deacetylbaccatin III

The conversion of 10-DAB to baccatin III is a single, regioselective acetylation at the C-10 hydroxyl position. This reaction is a cornerstone of the semi-synthesis of Paclitaxel[6]. Enzymatic methods are highly advantageous as they avoid the need for protecting the C-7 hydroxyl group, a necessary step in many chemical synthesis routes[2]. Two primary enzymatic strategies are presented here: using an isolated enzyme and employing a whole-cell biocatalyst.

Experimental Workflow: Acetylation

Caption: Workflow for the enzymatic acetylation of 10-DAB.